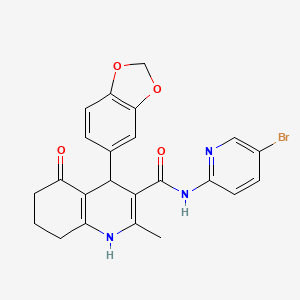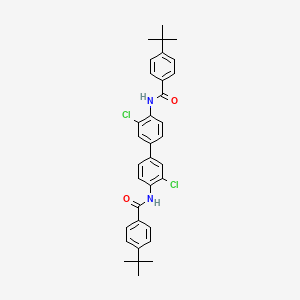![molecular formula C24H23N3O3S B5015055 1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5015055.png)
1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. PAPP is a piperazine derivative that has been synthesized in the laboratory using various methods. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.
作用機序
The mechanism of action of 1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release. This compound has been shown to inhibit the release of dopamine and norepinephrine, while enhancing the release of serotonin. This suggests that this compound may have potential therapeutic applications in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine in laboratory experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for studying the effects of various drugs on the central nervous system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on various cell lines, and its use in vivo may be limited by its potential side effects.
将来の方向性
There are several potential future directions for research on 1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the study of the effects of this compound on various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine involves the reaction of piperazine with phenylthioacetic acid, followed by the addition of 4-nitrobenzoyl chloride. The resulting compound is then purified using various methods, such as column chromatography or recrystallization. While there are several methods for synthesizing this compound, the most commonly used method involves the use of acetic anhydride as a catalyst.
科学的研究の応用
1-(4-nitrophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology and neuroscience. This compound has been used to study the effects of various drugs on the central nervous system, including the effects of opioids and other analgesics. It has also been used to study the mechanisms of action of various neurotransmitters, such as serotonin and dopamine.
特性
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-24(23(19-7-3-1-4-8-19)31-22-9-5-2-6-10-22)26-17-15-25(16-18-26)20-11-13-21(14-12-20)27(29)30/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRTZZALFDZGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5014978.png)
![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5014981.png)

![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014996.png)
![3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5015015.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)

![5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5015024.png)
![pentyl 4-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B5015028.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B5015038.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5015063.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5015069.png)
